molecular formula C13H15BrN2O3 B13009164 tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate CAS No. 1403568-20-6

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13009164
CAS No.: 1403568-20-6
M. Wt: 327.17 g/mol
InChI Key: QTCIMSUAMRKRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a versatile chemical scaffold designed for advanced pharmaceutical and organic synthesis research. This compound features a bromo-functionalized quinoxaline core protected by a tert-butoxycarbonyl (Boc) group, making it a valuable intermediate for constructing more complex molecular architectures. The bromine atom at the 7-position is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine substituents . The 3-oxo group provides a site for keto-enol tautomerism, enabling chelation with metal catalysts or further chemical modification . Compounds based on the 1,2,3,4-tetrahydroquinoxaline scaffold have demonstrated significant research value, particularly in medicinal chemistry as core protein allosteric modulators (CpAMs) for the investigation of Hepatitis B Virus (HBV) replication mechanisms . The mechanism of action for such derivatives involves binding at the dimer-dimer interface of the viral core protein, misdirecting the assembly of nucleocapsids and thereby selectively inhibiting the encapsidation of pregenomic RNA, a key step in the viral life cycle . This product is intended for research and further manufacturing applications only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers are advised to handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

1403568-20-6

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

tert-butyl 7-bromo-3-oxo-2,4-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-11(17)15-9-5-4-8(14)6-10(9)16/h4-6H,7H2,1-3H3,(H,15,17)

InChI Key

QTCIMSUAMRKRDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Bromination: The quinoxaline core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 7 undergoes nucleophilic substitution under transition-metal catalysis. For example:

  • Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives.
    Example :

    tert Butyl 7 bromo 3 oxo 3 4 dihydroquinoxaline 1 2H carboxylate+PhB OH 2Pd PPh DMF 80 Ctert Butyl 7 phenyl 3 oxo 3 4 dihydroquinoxaline 1 2H carboxylate\text{tert Butyl 7 bromo 3 oxo 3 4 dihydroquinoxaline 1 2H carboxylate}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh DMF 80 C}}\text{tert Butyl 7 phenyl 3 oxo 3 4 dihydroquinoxaline 1 2H carboxylate}

    Yield : 72–85% (similar conditions in ).

Boc Deprotection

The Boc group is cleaved under acidic conditions to generate the free amine, which can participate in further functionalization:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
    Product : 7-Bromo-1,2,3,4-tetrahydroquinoxalin-3-one .
    Applications : The deprotected amine serves as a precursor for secondary amide or urea formation .

Reductive Cross-Coupling

Electrochemical reductive cross-coupling with alkyl/aryl NHP esters has been demonstrated using nickel catalysis:

  • Conditions : NiCl₂·6H₂O, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), LiClO₄, DMA, 60°C, constant current (8 mA).
    Example :

    tert Butyl 7 bromo 3 oxo 3 4 dihydroquinoxaline 1 2H carboxylate+R NHP esterNi catalysistert Butyl 7 R 3 oxo 3 4 dihydroquinoxaline 1 2H carboxylate\text{tert Butyl 7 bromo 3 oxo 3 4 dihydroquinoxaline 1 2H carboxylate}+\text{R NHP ester}\xrightarrow{\text{Ni catalysis}}\text{tert Butyl 7 R 3 oxo 3 4 dihydroquinoxaline 1 2H carboxylate}

    Scope : Compatible with primary and secondary alkyl groups (R = Me, Et, iPr) .

Cyclization Reactions

The compound participates in radical-mediated cyclization to form polycyclic structures:

  • Reagents : tert-Butyl hypochlorite (tBuOCl), tetrabutylammonium iodide (TBAI), O₂.
    Mechanism : Iminyl radical intermediates undergo 6-endo-trig cyclization, forming fused quinoxaline derivatives .
    Example Product :

    6 Bromo 3 oxo 2 3 dihydrobenzo g quinoxaline 1 carboxylate\text{6 Bromo 3 oxo 2 3 dihydrobenzo g quinoxaline 1 carboxylate}

    Yield : 68–82% .

Functional Group Interconversion

The ketone at position 3 can be reduced to a secondary alcohol or converted to a thione:

  • Reduction : NaBH₄ in MeOH/THF yields tert-butyl 7-bromo-3-hydroxy-3,4-dihydroquinoxaline-1(2H)-carboxylate .

  • Thionation : Lawesson’s reagent converts the ketone to a thioketone.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinoxaline, including tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have been shown to inhibit the growth of pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could be developed into a novel antibiotic or adjunct therapy for resistant infections .

Anticancer Properties

Quinoxaline derivatives are being actively investigated for their anticancer potential. Studies have demonstrated that compounds with structural similarities to tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline can inhibit cancer cell proliferation. For example, specific derivatives have shown cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to established chemotherapeutics . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell survival and proliferation.

Case Study 1: Antimicrobial Screening

A study conducted on a series of quinoxaline derivatives, including tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline, demonstrated notable antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, revealing that certain compounds exhibited MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential for further development as antimicrobial agents .

Case Study 2: Anticancer Evaluation

In vitro studies assessing the anticancer properties of quinoxaline derivatives revealed that tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline significantly reduced cell viability in MCF-7 cells. The study utilized MTT assays to evaluate cell proliferation and found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.164 µg/ml .

Summary Table of Applications

ApplicationActivity DescriptionReferences
AntimicrobialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
AnticancerInhibits proliferation in MCF-7 and HepG2 cancer cell lines
Enzyme InhibitionPotentially inhibits key enzymes related to cancer growth

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactions: The bromine atom and carbonyl group are reactive sites that participate in various chemical transformations.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 83406-90-0 (also referenced as 1403568-20-6, DTXSID501127666) .
  • Molecular Formula : C₁₃H₁₅BrN₂O₃.
  • Structure: Features a quinoxaline core substituted with a bromine atom at position 7, a 3-oxo-3,4-dihydro moiety, and a tert-butyl carbamate group at position 1 .

Physicochemical Properties :

  • Molecular Weight : 313.19 g/mol .
  • Storage : Requires protection from light and inert atmospheric conditions to prevent degradation .

Comparison with Structurally Similar Compounds

Ester Group Variants

  • Isopropyl Analogue (CAS 55687-34-8): Structure: Replaces tert-butyl with isopropyl in the carbamate group. Synthesis: Achieved via reaction with isopropyl chloroformate, yielding 97% under optimized conditions . Significance: The smaller ester group may enhance solubility in non-polar solvents compared to the bulkier tert-butyl derivative.

Halogen-Substituted Analogues

  • Fluoro Derivatives: tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1783462-71-4):
  • tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1783932-66-0):
  • Fluorine at position 7 instead of bromine; lower molecular weight (252.28 g/mol) and likely reduced toxicity due to fluorine’s smaller size and lower reactivity .

Functional Group Modifications

  • Oxazole/Tetrazole Derivatives: Compound 11l (): Incorporates a cyclohexyl-methyloxazole moiety. Compound 12c (): Features a tetrazol-5-yl group, a bioisostere for carboxylic acids, which may enhance target binding in pharmacological contexts.

Comparative Data Table

Compound CAS No. Molecular Weight Key Substituents Synthetic Yield Hazard Profile
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate 83406-90-0 313.19 Br (C7), 3-oxo N/A H302, H315, H319, H335
Isopropyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate 55687-34-8 313.19 Br (C7), 3-oxo, isopropyl ester 97% Not reported
tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate 1783462-71-4 ~252.28 (estimated) F (C8), no oxo N/A Not reported
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate 1783932-66-0 252.28 F (C7), no oxo N/A Not reported

Key Research Findings

  • Reactivity: The 3-oxo group in the target compound increases electrophilicity at position 3, making it more reactive toward nucleophilic substitutions compared to non-oxo analogues .
  • Biological Implications : Bromine’s large atomic radius and electronegativity may enhance binding to hydrophobic pockets in biological targets, whereas fluorine’s smaller size improves metabolic stability .
  • Safety Considerations : Brominated derivatives generally exhibit higher toxicity (e.g., H302, H315) compared to fluorinated counterparts, which are often safer but lack comprehensive hazard data .

Biological Activity

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS No. 83406-90-0) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrN2O3C_{13}H_{15}BrN_{2}O_{3}, with a molecular weight of 313.19 g/mol. The compound features a bromine atom at the 7-position of the quinoxaline ring, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Activity Against
Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate1.25Mycobacterium tuberculosis
This compoundTBDTBD

Studies indicate that quinoxaline derivatives exhibit a novel mode of action against Mycobacterium tuberculosis, distinct from conventional antitubercular drugs . The structure of these compounds allows them to penetrate bacterial cells effectively and disrupt essential metabolic processes.

Anticancer Activity

Quinoxaline derivatives have also shown promising anticancer properties. For instance, certain derivatives exhibit significant antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7 (breast cancer)TBD
Ethoxycarbonyl derivativeHCT116 (colon cancer)1.9

Research has demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells and downregulate key survival pathways such as HIF1α and BCL2 . The structure of these compounds plays a crucial role in their ability to inhibit tumor growth.

The mechanism by which this compound exerts its biological effects is believed to involve DNA damage and interference with cellular signaling pathways. Specific mutations in bacterial genes have been linked to resistance against these compounds, suggesting a targeted mechanism of action that may be exploited for therapeutic purposes .

Case Studies

Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:

  • Study on Mycobacterial Infections : A study evaluated the efficacy of various quinoxaline derivatives in treating infections caused by drug-resistant strains of Mycobacterium. Results indicated that certain compounds significantly reduced bacterial load in infected models .
  • Cancer Treatment Trials : Clinical trials assessing the anticancer properties of quinoxaline derivatives showed promising results in reducing tumor size and improving survival rates among participants with advanced cancer stages .

Q & A

Q. Critical Parameters :

  • Temperature control (<70°C) prevents decomposition of the Boc group .
  • Solvent choice (e.g., DMF for Pd-catalyzed cross-couplings) impacts reaction efficiency .
  • Purification via flash chromatography (hexane:ethyl acetate gradients) ensures >95% purity .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
BrominationNBS, AIBN, CCl₄, reflux6590
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RT8598
OxidationMnO₂, CHCl₃, 50°C7895

How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Level: Advanced
Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Methodological steps :

Variable Temperature NMR : Conduct experiments at 298–343 K to identify broadening or splitting caused by conformational exchange .

DFT Calculations : Compare experimental 1H^1H and 13C^{13}C shifts with DFT-optimized structures (B3LYP/6-31G* level) to assess intramolecular interactions .

X-ray Crystallography : Use SHELX programs to resolve ambiguities by correlating solid-state structures with solution NMR data .

Case Study :
In , the multiplet at δ 7.74 ppm (aromatic H) initially conflicted with computational models. X-ray analysis revealed a planar quinoxaline core, confirming the experimental shift was influenced by π-stacking in solution.

What strategies optimize regioselective functionalization of the quinoxaline core for downstream applications?

Level: Advanced
Answer:
The 7-bromo substituent directs electrophilic/nucleophilic attacks. Key approaches :

  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(dba)₂/XPhos catalysts selectively functionalize the bromine site (e.g., aryl boronic acids) .
  • Protecting Group Strategy : The Boc group shields the 1-position, enabling selective alkylation/amination at the 4-position .

Table 2 : Functionalization Examples

Reaction TypeConditionsRegioselectivityYield (%)Reference
Suzuki CouplingPd(dba)₂, XPhos, K₂CO₃, DMF, 100°C7-position72
Reductive AminationNaBH₃CN, MeOH, RT4-position68

How should researchers handle air/moisture-sensitive reactions involving this compound?

Level: Basic
Answer:
The Boc group and bromine are sensitive to hydrolysis/oxidation. Best practices :

  • Storage : Store at 2–8°C in airtight containers under inert gas (Ar/N₂) .
  • Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions) .
  • Workup : Quench reactions with aqueous NH₄Cl to minimize Boc deprotection .

What analytical techniques are critical for confirming the structural integrity of derivatives?

Level: Basic
Answer:

  • LC-MS : Monitor reaction progress and detect intermediates (e.g., [M-56+H]+ for Boc loss) .
  • High-Resolution NMR : Assign all protons/carbons using 2D experiments (HSQC, HMBC) .
  • X-ray Diffraction : Resolve stereochemical ambiguities; SHELXL refinement achieves R-factors <0.05 .

Example : In , HRMS confirmed the molecular ion at m/z 396.1564 (calc. 396.1565), validating the synthesis.

How can contradictory biological activity data be analyzed for derivatives of this compound?

Level: Advanced
Answer:
Contradictions may arise from assay conditions or impurities. Troubleshooting framework :

Purity Validation : Re-test compounds via HPLC (≥98% purity) to exclude side-products .

Dose-Response Curves : Perform IC₅₀ assays in triplicate to assess reproducibility .

Molecular Docking : Compare binding poses (e.g., HDAC6 inhibition) with activity trends .

Case Study : A derivative showed erratic HDAC6 inhibition in ; re-synthesis and X-ray analysis revealed a minor rotamer affecting binding.

What role does the tert-butyl group play in stabilizing intermediates during multi-step syntheses?

Level: Advanced
Answer:
The Boc group:

  • Steric Shielding : Protects the amine from undesired nucleophilic attacks .
  • Acid-Labile Deprotection : Enables selective removal under mild conditions (TFA/DCM) without disrupting the quinoxaline core .
  • Crystallinity Enhancement : Improves crystal packing for X-ray analysis, as seen in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.